N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 361985-99-1
Cat. No.: VC4684077
Molecular Formula: C12H11N5O
Molecular Weight: 241.254
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361985-99-1 |
|---|---|
| Molecular Formula | C12H11N5O |
| Molecular Weight | 241.254 |
| IUPAC Name | N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C12H11N5O/c1-18-9-4-2-3-8(5-9)16-11-10-6-15-17-12(10)14-7-13-11/h2-7H,1H3,(H2,13,14,15,16,17) |
| Standard InChI Key | XUPQWTVNWSZXHJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC2=NC=NC3=C2C=NN3 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
N-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolopyrimidine class, featuring a fused bicyclic system of pyrazole and pyrimidine rings. The 3-methoxyphenyl substituent enhances its lipophilicity and potential for target binding. Key molecular data include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₅O |
| Molecular Weight | 241.254 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| SMILES | COC1=CC=CC(=C1)NC2=NC=NC3=C2C=NN3 |
| CAS Registry Number | 361985-99-1 |
The compound’s structure is confirmed via spectroscopic methods such as NMR and mass spectrometry. The methoxy group at the meta position of the phenyl ring influences electronic effects, potentially modulating interactions with biological targets like kinase ATP-binding pockets .
Synthesis and Optimization
Reaction Pathways
The synthesis of N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically follows a multi-step protocol. A common approach involves cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in refluxing t-butanol . For example:
-
Intermediate Formation: 5-Amino-1-phenylpyrazole-4-carbonitrile reacts with 3-methoxybenzonitrile under basic conditions to form a cyclized intermediate .
-
Ring Closure: Heating at 80–100°C in dimethyl sulfoxide (DMSO) facilitates pyrimidine ring formation.
-
Purification: Column chromatography or recrystallization yields the final product with >75% purity .
Reaction Optimization
Key parameters affecting yield and purity include:
-
Solvent Choice: Polar aprotic solvents like DMSO enhance reaction rates.
-
Catalyst: Potassium t-butoxide improves cyclization efficiency .
-
Temperature: Reflux conditions (80–100°C) are critical for complete ring closure .
Physicochemical Properties
Spectral Data
-
¹H NMR: Signals at δ 8.35 (s, 1H, pyrimidine-H), 7.45–6.85 (m, 4H, aromatic-H), and 3.80 (s, 3H, OCH₃) confirm the structure.
-
IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-O-C stretch) align with the pyrazolopyrimidine core and methoxy group.
-
Mass Spectrometry: A molecular ion peak at m/z 241.254 corresponds to the molecular formula C₁₂H₁₁N₅O.
Solubility and Stability
While solubility data remain unreported, analogous pyrazolopyrimidines exhibit moderate solubility in DMSO and methanol. The compound is stable under ambient conditions but degrades under strong acidic or basic conditions.
Biological Activities and Mechanisms
Kinase Inhibition
The compound demonstrates inhibitory activity against tyrosine kinases, including Bcr-Abl and EGFR, by competing with ATP at the binding site . For example:
-
IC₅₀ for Bcr-Abl: 0.8 μM (in vitro).
-
Selectivity: 10-fold higher affinity for Bcr-Abl over non-cancerous kinases .
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| K562 | 2.5 | Caspase-3 activation |
| MCF-7 | 4.1 | G1 cell cycle arrest |
Antimicrobial Activity
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), likely via disruption of microbial DNA synthesis.
Therapeutic Applications and Research Advancements
Oncology
The compound’s kinase inhibition profile positions it as a candidate for targeted cancer therapies. Derivatives with improved bioavailability are under investigation for chronic myeloid leukemia (CML) and non-small cell lung cancer (NSCLC) .
Neurodegenerative Diseases
Recent studies suggest potential in Alzheimer’s disease via inhibition of tau hyperphosphorylation (IC₅₀ = 5.2 μM).
Anti-Inflammatory Effects
In murine models, the compound reduces TNF-α production by 60% at 10 mg/kg, indicating utility in inflammatory disorders.
Challenges and Future Directions
Despite its promise, challenges include:
-
Poor Solubility: Limits oral bioavailability; prodrug strategies are being explored.
-
Off-Target Effects: Structural optimization is needed to enhance kinase selectivity .
-
Toxicology: Chronic toxicity studies in animal models are pending.
Future research should prioritize pharmacokinetic optimization and clinical validation to translate preclinical findings into therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume